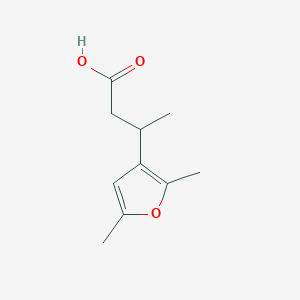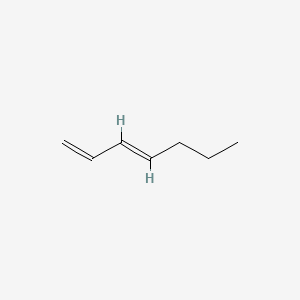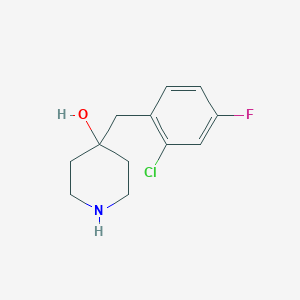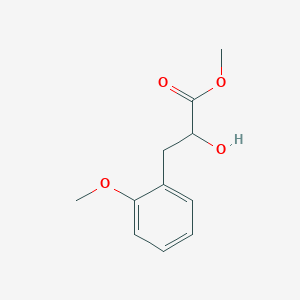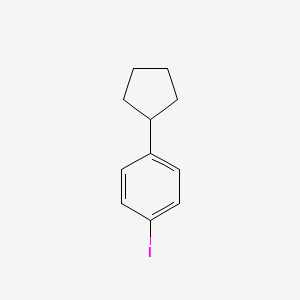
1-Cyclopentyl-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-iodobenzene is an organic compound with the molecular formula C11H13I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclopentyl group at the meta position
Méthodes De Préparation
1-Cyclopentyl-4-iodobenzene can be synthesized through several methods, with one of the most common being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to achieve the desired substitution on the benzene ring .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cyclopentylbenzene is reacted with an aryl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Analyse Des Réactions Chimiques
1-Cyclopentyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-cyclopentyl-4-aminobenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopentyl-4-iodobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-4-iodobenzene involves its interaction with molecular targets through its iodine and cyclopentyl substituents. The iodine atom can participate in halogen bonding, while the cyclopentyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various pathways and processes within cells .
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Consists of a benzene ring with a single iodine atom.
1-Cyclopentyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain types of reactions.
1-Cyclopentyl-4-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine, further reducing its reactivity in substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C11H13I |
|---|---|
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
1-cyclopentyl-4-iodobenzene |
InChI |
InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
Clé InChI |
YVHVJKIPYIYQST-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


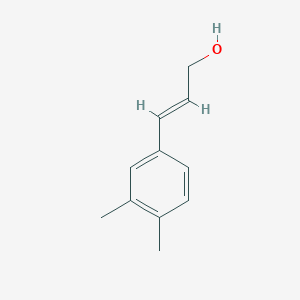
![2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B15322649.png)
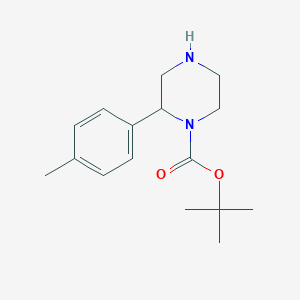

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)


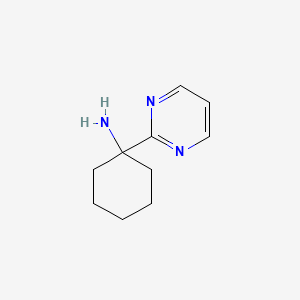
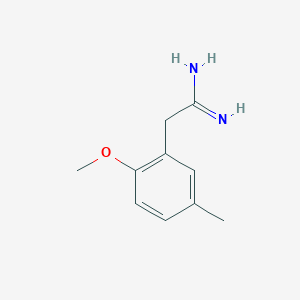
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
